[(4-Bromobenzyl)(phenyl)amino](triphenyl)phosphonium
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Overview
Description
(4-Bromobenzyl)(phenyl)aminophosphonium is a chemical compound with the molecular formula C31H26BrNP+ It is a phosphonium salt that contains a bromobenzyl group, a phenyl group, and a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobenzyl)(phenyl)aminophosphonium typically involves the reaction of 4-bromobenzyl bromide with triphenylphosphine in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of (4-Bromobenzyl)(phenyl)aminophosphonium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzyl)(phenyl)aminophosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce phosphine derivatives. Substitution reactions can result in various substituted phosphonium salts .
Scientific Research Applications
(4-Bromobenzyl)(phenyl)aminophosphonium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)(phenyl)aminophosphonium involves its interaction with molecular targets through its phosphonium moiety. The compound can form stable complexes with various biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium bromide: Similar structure but lacks the bromobenzyl group.
Polymer-supported triphenylphosphine: Used in organic synthesis and has similar applications but is polymer-supported
Uniqueness
(4-Bromobenzyl)(phenyl)aminophosphonium is unique due to its specific combination of bromobenzyl, phenyl, and triphenylphosphonium groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C31H26BrNP+ |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
[N-[(4-bromophenyl)methyl]anilino]-triphenylphosphanium |
InChI |
InChI=1S/C31H26BrNP/c32-27-23-21-26(22-24-27)25-33(28-13-5-1-6-14-28)34(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-24H,25H2/q+1 |
InChI Key |
RTTFYJDGPKHQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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